

In-depth Technical Guide: (4-(Pyridin-2-yl)phenyl)methanamine

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Compound of Interest

Compound Name:	(4-(Pyridin-2-yl)phenyl)methanamine
Cat. No.:	B1344150

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Introduction

(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine featuring a pyridine ring linked to a phenylmethanamine moiety. This structure is of significant interest in medicinal chemistry as the pyridine and phenylamine groups are common pharmacophores found in a wide array of biologically active compounds. The structural arrangement of **(4-(Pyridin-2-yl)phenyl)methanamine**, with its potential for hydrogen bonding, metal coordination, and aromatic interactions, makes it a valuable scaffold for the design of novel therapeutic agents.^[1] ^[2] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, potential synthesis strategies, and prospective biological activities based on related structures.

Chemical and Physical Properties

While a specific CAS number for the free base of **(4-(Pyridin-2-yl)phenyl)methanamine** is not readily available in public databases, the hydrochloride salt is well-documented.

Property	Value	Source
CAS Number (HCl salt)	1498333-87-1	N/A
Molecular Formula	C ₁₂ H ₁₂ N ₂	[3]
Molecular Weight	184.24 g/mol	[3]
Appearance	Off-white to yellow crystalline powder (Predicted)	[3]
Melting Point	90-99 °C (for N-Benzyl-2-pyridinamine)	[3]
Solubility	Soluble in common organic solvents like ethanol and dimethylformamide (Predicted for related compounds)	[4]

Potential Synthesis Protocols

Detailed experimental protocols for the synthesis of **(4-(Pyridin-2-yl)phenyl)methanamine** are not explicitly described in the available literature. However, based on the synthesis of structurally similar compounds, two primary routes can be proposed: Reductive Amination and Suzuki Coupling followed by reduction.[1][5]

Protocol 1: Reductive Amination of 4-(Pyridin-2-yl)benzaldehyde

This common method involves the reaction of an aldehyde with an amine source in the presence of a reducing agent.

Step 1: Synthesis of 4-(Pyridin-2-yl)benzaldehyde (Intermediate)

- This intermediate can be synthesized via a Suzuki coupling reaction between 4-formylphenylboronic acid and 2-bromopyridine.

Step 2: Reductive Amination

- Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
- Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).
- Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5-2.0 eq), portion-wise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **(4-(pyridin-2-yl)phenyl)methanamine**.

Protocol 2: Suzuki Coupling and Subsequent Reduction

This alternative route involves the coupling of a pyridine boronic acid with a protected aminomethylphenyl halide, followed by deprotection.

Step 1: Suzuki Coupling

- To a degassed solution of 4-bromobenzylamine (protected, e.g., as a Boc-amine) (1.0 eq) and pyridine-2-boronic acid (1.2 eq) in a solvent mixture like 1,4-dioxane and water, add a base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 eq).
- Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) or Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.05-0.1 eq).

- Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate.
- Purify the crude product by column chromatography.

Step 2: Deprotection

- Dissolve the protected coupled product in a suitable solvent (e.g., dichloromethane for Boc deprotection).
- Add a deprotecting agent, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
- Stir at room temperature until the reaction is complete.
- Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product.
- Dry, concentrate, and purify as described above to obtain the final compound.

Potential Biological Activities and Applications

While specific biological data for **(4-(Pyridin-2-yl)phenyl)methanamine** is not available, the structural motifs suggest several potential applications in drug discovery. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[2\]](#)

Kinase Inhibition

The pyridine ring is a common feature in many kinase inhibitors.[\[1\]](#) The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The phenylmethanamine portion can be modified to target specific pockets within the kinase

domain, potentially leading to potent and selective inhibitors. For example, derivatives of 2-phenylpyridine have been investigated as GPR119 agonists.^[6]

Anticancer Activity

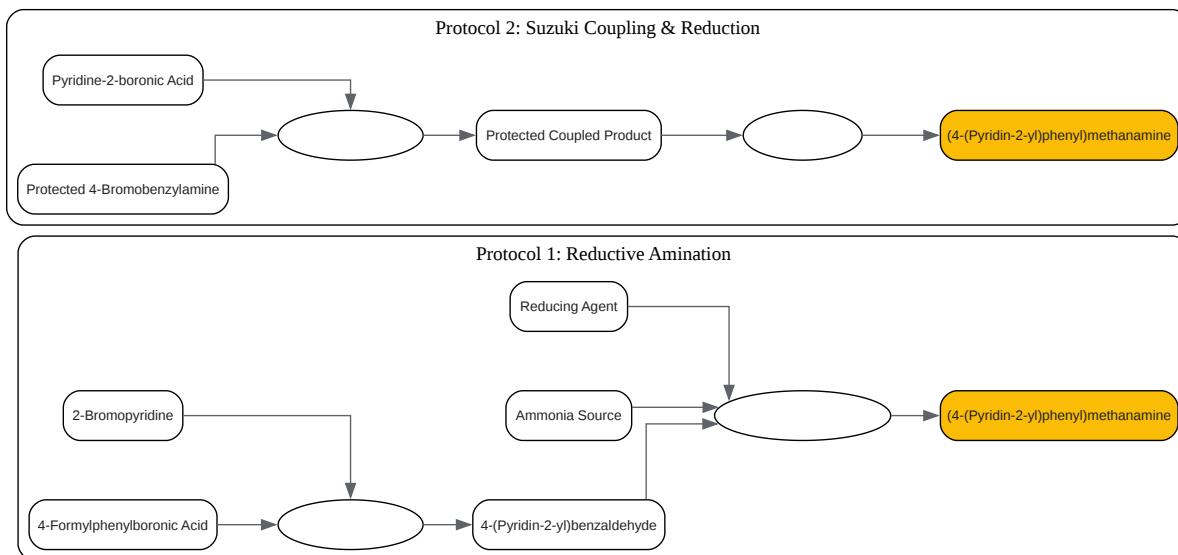
Many pyridine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.^[2] The mechanism of action can vary, from inducing apoptosis and cell cycle arrest to inhibiting key signaling pathways involved in tumor growth and metastasis. The structural similarity to compounds known to induce methuosis in cancer cells suggests another potential avenue for its anticancer effects.^[7]

Enzyme Inhibition

Derivatives of similar scaffolds, such as 4-pyrimidine methanamine, have been identified as potent inhibitors of enzymes like deubiquitinases (e.g., USP1/UAF1), which are implicated in the DNA damage response and are attractive targets for cancer therapy.^[8]

Visualizations

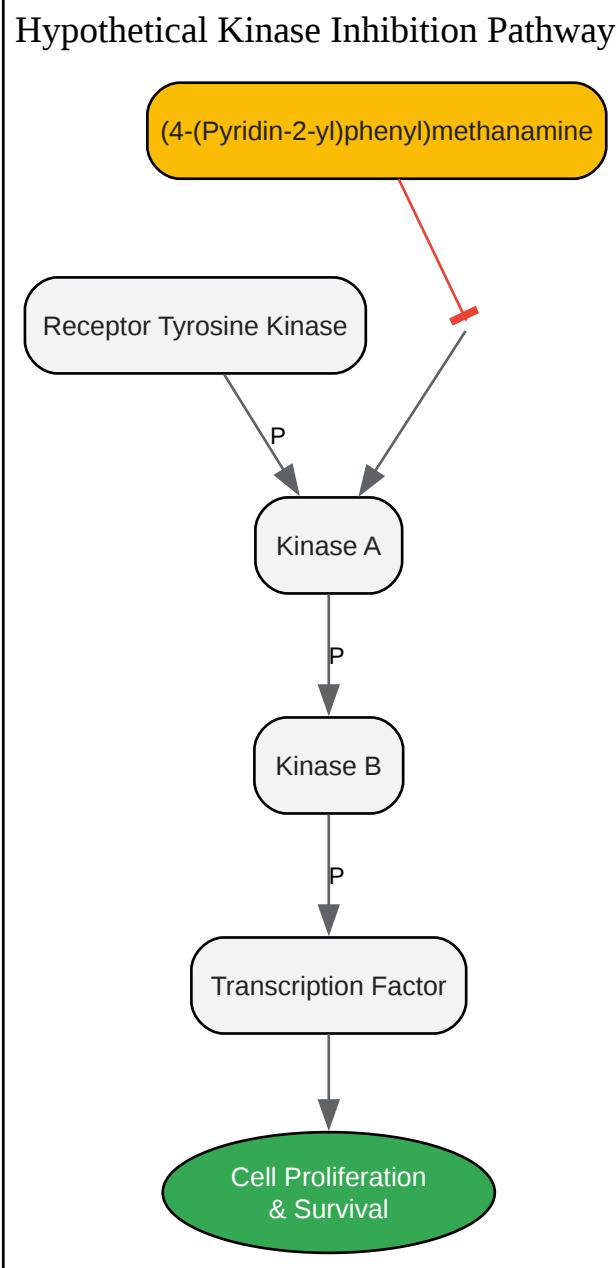
Synthetic Workflow



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Caption: Potential synthetic routes to **(4-(Pyridin-2-yl)phenyl)methanamine**.

Hypothetical Signaling Pathway Inhibition



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Caption: Hypothetical mechanism of action via kinase inhibition.

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